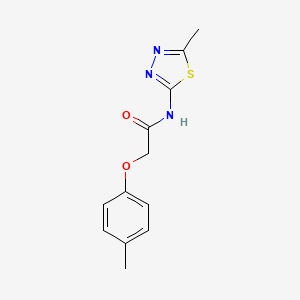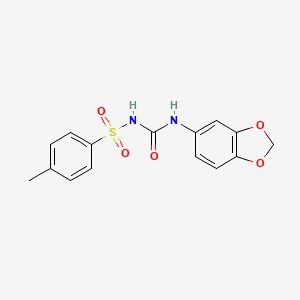![molecular formula C14H14ClN3O3 B12495370 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B12495370.png)
6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinone derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one typically involves the reaction of 6-chloroquinazolin-4-one with 2-(morpholin-4-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone ring to quinazoline.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
- Quinazoline N-oxides
- Reduced quinazoline derivatives
- Substituted quinazolinone derivatives
Wissenschaftliche Forschungsanwendungen
6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of tumor cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell cycle regulation and DNA replication, leading to the inhibition of tumor cell proliferation. The molecular pathways involved include the inhibition of cyclin-dependent kinases (Cdks) and DNA-dependent protein kinase (DNA-PK) .
Vergleich Mit ähnlichen Verbindungen
- 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H14ClN3O3 |
|---|---|
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
6-chloro-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one |
InChI |
InChI=1S/C14H14ClN3O3/c15-10-1-2-12-11(7-10)14(20)18(9-16-12)8-13(19)17-3-5-21-6-4-17/h1-2,7,9H,3-6,8H2 |
InChI-Schlüssel |
GBAZBXMVSJVROM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide](/img/structure/B12495288.png)
![N,2,4,6-tetramethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12495289.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B12495305.png)

![5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495316.png)
![2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12495327.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12495350.png)
![4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B12495357.png)
![N-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495364.png)
![6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B12495369.png)
